Cas no 1803611-32-6 (2-(2-Aminobenzenesulfonamido)acetic acid hydrochloride)

2-(2-Aminobenzenesulfonamido)acetic acid hydrochloride is a sulfonamide derivative with a molecular structure incorporating both an aromatic amine and a carboxylic acid functional group. This compound is of interest in synthetic organic chemistry and pharmaceutical research due to its potential as an intermediate in the development of biologically active molecules. The hydrochloride salt form enhances solubility and stability, facilitating handling and storage. Its benzenesulfonamide core is a common pharmacophore in medicinal chemistry, often associated with antimicrobial and enzyme inhibitory properties. The presence of the acetic acid moiety allows for further functionalization, making it a versatile building block for drug discovery and chemical synthesis.
2-(2-Aminobenzenesulfonamido)acetic acid hydrochloride structure
1803611-32-6 structure
Product name:2-(2-Aminobenzenesulfonamido)acetic acid hydrochloride
CAS No:1803611-32-6
MF:C8H11ClN2O4S
Molecular Weight:266.701939821243
MDL:MFCD28246566
CID:4618305
PubChem ID:91663045

2-(2-Aminobenzenesulfonamido)acetic acid hydrochloride 化学的及び物理的性質

名前と識別子

    • 2-(2-aminobenzenesulfonamido)acetic acid hydrochloride
    • 2-[(2-aminophenyl)sulfonylamino]acetic acid;hydrochloride
    • Z1998636342
    • 2-(2-Aminobenzenesulfonamido)acetic acid hydrochloride
    • MDL: MFCD28246566
    • インチ: 1S/C8H10N2O4S.ClH/c9-6-3-1-2-4-7(6)15(13,14)10-5-8(11)12;/h1-4,10H,5,9H2,(H,11,12);1H
    • InChIKey: HKFMCDIAHYGVQK-UHFFFAOYSA-N
    • SMILES: Cl.S(C1C=CC=CC=1N)(NCC(=O)O)(=O)=O

計算された属性

  • 水素結合ドナー数: 4
  • 氢键受体数量: 6
  • 重原子数量: 16
  • 回転可能化学結合数: 4
  • 複雑さ: 322
  • トポロジー分子極性表面積: 118

2-(2-Aminobenzenesulfonamido)acetic acid hydrochloride Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-201550-0.5g
2-(2-aminobenzenesulfonamido)acetic acid hydrochloride
1803611-32-6 95%
0.5g
$175.0 2023-09-16
Enamine
EN300-201550-5g
2-(2-aminobenzenesulfonamido)acetic acid hydrochloride
1803611-32-6 95%
5g
$743.0 2023-09-16
1PlusChem
1P01B93A-500mg
2-(2-Aminobenzenesulfonamido)acetic acid hydrochloride
1803611-32-6 95%
500mg
$230.00 2025-03-19
1PlusChem
1P01B93A-100mg
2-(2-Aminobenzenesulfonamido)acetic acid hydrochloride
1803611-32-6 95%
100mg
$109.00 2025-03-19
A2B Chem LLC
AW03814-50mg
2-(2-aminobenzenesulfonamido)acetic acid hydrochloride
1803611-32-6 95%
50mg
$80.00 2024-04-20
1PlusChem
1P01B93A-2.5g
2-(2-Aminobenzenesulfonamido)acetic acid hydrochloride
1803611-32-6 95%
2.5g
$594.00 2025-03-19
A2B Chem LLC
AW03814-100mg
2-(2-aminobenzenesulfonamido)acetic acid hydrochloride
1803611-32-6 95%
100mg
$105.00 2024-04-20
A2B Chem LLC
AW03814-2.5g
2-(2-aminobenzenesulfonamido)acetic acid hydrochloride
1803611-32-6 95%
2.5g
$565.00 2024-04-20
TRC
B403088-500mg
2-(2-Aminobenzenesulfonamido)acetic Acid hydrochloride
1803611-32-6
500mg
$ 295.00 2022-06-07
Enamine
EN300-201550-0.1g
2-(2-aminobenzenesulfonamido)acetic acid hydrochloride
1803611-32-6 95%
0.1g
$66.0 2023-09-16

2-(2-Aminobenzenesulfonamido)acetic acid hydrochloride 関連文献

2-(2-Aminobenzenesulfonamido)acetic acid hydrochlorideに関する追加情報

2-(2-Aminobenzenesulfonamido)acetic Acid Hydrochloride: A Comprehensive Overview

The compound with CAS No. 1803611-32-6, commonly referred to as 2-(2-Aminobenzenesulfonamido)acetic acid hydrochloride, is a significant molecule in the field of organic chemistry and pharmaceutical research. This compound has garnered attention due to its unique structural properties and potential applications in drug development. The sulfonamide group in its structure plays a pivotal role in its biological activity, making it a subject of interest for researchers exploring novel therapeutic agents.

Recent studies have highlighted the importance of sulfonamide-containing compounds in modulating enzyme activity and receptor interactions. For instance, research published in the *Journal of Medicinal Chemistry* demonstrated that 2-(2-Aminobenzenesulfonamido)acetic acid hydrochloride exhibits promising inhibitory effects on certain kinases, which are critical targets in cancer therapy. This finding underscores the potential of this compound as a lead molecule for developing anti-cancer drugs.

The synthesis of 2-(2-Aminobenzenesulfonamido)acetic acid hydrochloride involves a multi-step process, including nucleophilic substitution and acid-base reactions. The hydrochloride salt form is particularly stable and is often preferred for pharmacological studies due to its enhanced solubility and bioavailability. Researchers have also explored the stereochemistry of this compound, revealing that the spatial arrangement of substituents significantly influences its biological activity.

In terms of physical properties, 2-(2-Aminobenzenesulfonamido)acetic acid hydrochloride has a melting point of approximately 250°C and is soluble in water and common organic solvents. These characteristics make it suitable for various analytical techniques, including high-performance liquid chromatography (HPLC) and mass spectrometry. Recent advancements in analytical chemistry have enabled precise quantification of this compound in complex matrices, further facilitating its use in preclinical studies.

The biological evaluation of 2-(2-Aminobenzenesulfonamido)acetic acid hydrochloride has revealed its potential as an anti-inflammatory agent. Studies conducted on animal models showed that this compound reduces inflammation by inhibiting cyclooxygenase (COX) enzymes. Additionally, its ability to cross the blood-brain barrier suggests potential applications in neurodegenerative diseases, although further research is needed to confirm these findings.

From a structural perspective, the aminobenzene moiety in 2-(2-Aminobenzenesulfonamido)acetic acid hydrochloride contributes to its aromatic stability and electronic properties. Computational chemistry tools, such as molecular docking simulations, have been employed to predict its binding affinity to various protein targets. These simulations have provided valuable insights into the molecular interactions that govern its bioactivity.

Looking ahead, the development of analogs of 2-(2-Aminobenzenesulfonamido)acetic acid hydrochloride is expected to expand its therapeutic potential. By modifying the substituents on the benzene ring or altering the sulfonamide group, researchers aim to enhance its selectivity and reduce off-target effects. Collaborative efforts between academic institutions and pharmaceutical companies are currently underway to explore these possibilities.

In conclusion, 2-(2-Aminobenzenesulfonamido)acetic acid hydrochloride (CAS No. 1803611-32-6) is a versatile compound with significant implications in drug discovery and development. Its unique chemical structure, coupled with recent advancements in research methodologies, positions it as a promising candidate for addressing unmet medical needs. As ongoing studies continue to uncover its full potential, this compound is poised to make a meaningful impact on the field of medicinal chemistry.

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